molecular formula C14H10Cl2N2O4 B2684343 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 325979-92-8

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B2684343
CAS RN: 325979-92-8
M. Wt: 341.14
InChI Key: KKRPQHXGTOCDCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford an intermediate, which was then treated with 2-methyl benzoic acid in the presence of triethyl amine .


Molecular Structure Analysis

The molecule displays an E-configuration at the central bond. The dihedral angle between the two substituted phenyl moieties is 30.5°. There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .

Scientific Research Applications

Herbicide in Agriculture

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide, also known as 2,4-D, is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds . It is one of the main herbicides used in agricultural environments .

Environmental Impact and Biodegradation

The indiscriminate use of pesticides like 2,4-D can produce numerous damages to the environment . Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied . The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Water Solubility and Environmental Persistence

This herbicide remains on rivers, streams, and lakes. 2,4-D amine salts and esters become 2,4-D acid which is water soluble . This property affects its environmental persistence and potential for bioaccumulation.

Intermediate in the Synthesis of Other Herbicides

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is a key intermediate for the synthesis of important triazolinone herbicide Sulfentrazone . The nitration process of this compound in a microreactor system has been developed, which improved reaction efficiency and achieved higher yields .

Research and Industry Applications

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied due to its wide range of applications in various fields of research and industry.

Potential Use in HIV Treatment

The resulting compounds served as intermediates in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV .

properties

IUPAC Name

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPQHXGTOCDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

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